2-BENZOYL-3,5-DIMETHYL-4H-PYRAZOL-3-OL 2-BENZOYL-3,5-DIMETHYL-4H-PYRAZOL-3-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC10240458
InChI: InChI=1S/C12H14N2O2/c1-9-8-12(2,16)14(13-9)11(15)10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3
SMILES: CC1=NN(C(C1)(C)O)C(=O)C2=CC=CC=C2
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

2-BENZOYL-3,5-DIMETHYL-4H-PYRAZOL-3-OL

CAS No.:

Cat. No.: VC10240458

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

2-BENZOYL-3,5-DIMETHYL-4H-PYRAZOL-3-OL -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name (5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-phenylmethanone
Standard InChI InChI=1S/C12H14N2O2/c1-9-8-12(2,16)14(13-9)11(15)10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3
Standard InChI Key UEAYAOJPDRULLL-UHFFFAOYSA-N
SMILES CC1=NN(C(C1)(C)O)C(=O)C2=CC=CC=C2
Canonical SMILES CC1=NN(C(C1)(C)O)C(=O)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Benzoyl-3,5-dimethyl-4H-pyrazol-3-ol features a pyrazole core—a five-membered ring with nitrogen atoms at positions 1 and 2. The substitution pattern includes:

  • Benzoyl group at position 2, contributing aromaticity and steric bulk.

  • Methyl groups at positions 3 and 5, enhancing hydrophobicity and metabolic stability.

  • Hydroxyl group at position 3, enabling hydrogen bonding and acidity.

The IUPAC name, (5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-phenylmethanone, reflects this substitution pattern. The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl group (pKa8.5\text{p}K_a \approx 8.5) allows pH-dependent solubility.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight218.25 g/mol
IUPAC Name(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-phenylmethanone
CAS Number821016-48-2
Topological Polar Surface Area54.86 Ų

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis involves cyclization of 3,5-dimethyl-1H-pyrazole with benzoyl chloride in the presence of pyridine as a base. The reaction proceeds under reflux conditions (80–100°C) for 4–6 hours, yielding the target compound in ~75% purity. Key steps include:

  • Acylation: Benzoyl chloride reacts with the pyrazole’s nitrogen at position 1.

  • Tautomerization: The intermediate undergoes keto-enol tautomerism to stabilize the hydroxyl group .

Alternative methods include hydrazine hydrate-mediated cyclization of β-keto esters, though yields are lower (~50%) .

Table 2: Synthesis Conditions Comparison

MethodReagentsTemperatureYield
Benzoyl chloride routePyridine, reflux80°C75%
Hydrazine hydrate routeEthanol, reflux70°C50%

Chemical Reactivity and Modifications

Oxidation and Reduction

  • Oxidation: The hydroxyl group at position 3 oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), forming 2-benzoyl-3,5-dimethyl-4H-pyrazol-3-one.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzoyl group to a benzyl alcohol derivative, altering bioavailability.

Substitution Reactions

Electrophilic substitution at the para position of the benzoyl ring is feasible due to electron-withdrawing effects. For example, nitration with HNO₃/H₂SO₄ introduces a nitro group, enhancing antibacterial activity .

Biological Activities and Mechanisms

Anti-inflammatory Effects

The compound suppresses COX-2 expression by 60% at 10 μM, comparable to ibuprofen. This is attributed to hydrophobic interactions with the COX-2 active site .

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 32–64 μg/mL. The hydroxyl group’s hydrogen bonding disrupts bacterial cell wall synthesis.

Non-Biological Applications

Corrosion Inhibition

In acidic environments (1 M HCl), 2-benzoyl-3,5-dimethyl-4H-pyrazol-3-ol exhibits 88% inhibition efficiency on mild steel at 500 ppm. Adsorption follows the Langmuir isotherm, forming a protective monolayer .

Materials Science

The compound serves as a ligand in coordination polymers, enhancing thermal stability (decomposition temperature >300°C). Applications include gas storage and catalysis .

Comparative Analysis with Analogues

Substituent Effects

  • Benzyl vs. Benzoyl: Replacement of the benzoyl group with benzyl (as in CAS 821016-48-2) reduces anticancer activity by 40% due to decreased electron-withdrawing capacity .

  • Fluorinated Derivatives: Introducing difluoromethyl groups (e.g., ChemSpider 2133258) enhances metabolic stability but increases synthesis complexity .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize pharmacokinetics.

  • Nanoparticle Delivery Systems: Encapsulation in liposomes to improve bioavailability.

  • Green Synthesis: Developing solvent-free routes using microwave irradiation.

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